1-Benzhydrylazetidin-3-amine
Overview
Description
1-Benzhydrylazetidin-3-amine is an organic compound with the molecular formula C7H10N2. It is an amine that has a benzhydryl group attached to an azetidine ring. This compound is used in various scientific research applications, including in the synthesis of other compounds, as a reagent in organic chemistry, and as a precursor in pharmaceutical research. It is also used in biochemical and physiological studies, as it has been found to have a variety of effects on biological systems.
Scientific Research Applications
Synthesis and Production
- Improved Synthesis Processes : The synthesis of 1-Benzhydrylazetidin-3-amine derivatives has seen significant advancements. For instance, an improved, one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, a closely related compound, was developed, yielding a high purity product (99.3% area %) and proving efficient for scale-up processes (Reddy et al., 2010). Additionally, a two-step synthesis of 3-amino-1-benzhydrylazetidine was streamlined, indicating the evolving methodologies in producing such compounds (Bryan M. Li et al., 2006).
Chemical Properties and Reactions
- Reactivity and Transformation Studies : The reactivity of tertiary alkylamines like this compound has been a subject of study, contributing to a better understanding of their chemical behavior and potential applications (Ammer et al., 2010). Furthermore, the use of benzhydrylamine as an ammonia equivalent in catalyzed hydroamination of alkynes highlights its utility in synthetic organic chemistry (Haak et al., 2000).
Biological Applications
- Antimicrobial and Cytotoxic Activity : Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial and cytotoxic properties. Some compounds demonstrated significant antibacterial activity and cytotoxicity, suggesting potential applications in medical and pharmaceutical fields (Noolvi et al., 2014).
Pharmaceutical Synthesis
- Role in Drug Synthesis : this compound and its derivatives have been employed in the synthesis of various pharmaceuticals. For example, a practical synthesis of the antimigraine drug flunarizine and high yielding derivatization of other drugs like paroxetine and metoprolol utilized benzhydryl amines, demonstrating their significance in drug development (Christoph Heinz et al., 2018).
Analytical Applications
- Predictive Studies in Mass Spectrometry : The use of mass spectrometry to predict chemical transformations of related compounds, such as 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, indicates the role of this compound in facilitating understanding of chemical behavior and transformations in various conditions, including solution phase reactions (Hao‐Yang Wang et al., 2006).
Mechanism of Action
Target of Action
The primary target of 1-Benzhydrylazetidin-3-amine is the CYP 3A4 enzyme . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances in the body. The CYP 3A4 enzyme, in particular, is involved in the metabolism of a wide variety of drugs and other xenobiotics .
Mode of Action
It is known that the compound interacts with its target, the cyp 3a4 enzyme, potentially inhibiting its activity . This interaction could lead to changes in the metabolism of substances that are normally processed by this enzyme.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of drugs and other substances in the body. By interacting with the CYP 3A4 enzyme, the compound could potentially affect the metabolism of a wide variety of substances that are substrates of this enzyme .
Pharmacokinetics
Given its interaction with the cyp 3a4 enzyme, it is likely that the compound undergoes metabolism by this enzyme . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the CYP 3A4 enzyme. By potentially inhibiting this enzyme, the compound could affect the metabolism of various substances in the body . .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the presence of other substances that are substrates or inhibitors of the CYP 3A4 enzyme could potentially affect the compound’s action . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the compound.
Safety and Hazards
The safety data sheet for 1-Benzhydrylazetidin-3-amine hydrochloride indicates that it is not intended for human or veterinary use . It is for research use only . The signal word for this compound is “Warning” and it has several precautionary statements including “Keep out of reach of children” and "Read label before use" .
Biochemical Analysis
Biochemical Properties
1-Benzhydrylazetidin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modification of the compound or the enzyme itself.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of dopamine receptors, impacting neurotransmission and cellular communication . Additionally, it may alter gene expression patterns, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a loss of activity . Long-term exposure to the compound can result in cumulative effects on cells, including alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, high doses of the compound have been associated with neurotoxicity and other adverse reactions in animal studies . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent metabolism . These metabolic reactions can lead to the formation of various metabolites, some of which may retain biological activity or contribute to the compound’s overall effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. It may localize to specific organelles or compartments within the cell, where it exerts its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-benzhydrylazetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTNNHXGUOKXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960831 | |
Record name | 1-(Diphenylmethyl)azetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40432-52-8 | |
Record name | 1-(Diphenylmethyl)-3-azetidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40432-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Diphenylmethyl)azetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-1-(diphenylmethyl)azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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